Fmoc-4,5-dehydro-l-leucine is a protected form of 4,5-dehydro-l-leucine, an amino acid not found in the standard 20 amino acids. This nonproteinogenic amino acid is a significant component of certain naturally occurring peptides, notably the proteasome inhibitors eponemycin and TMC-86A. [] Fmoc refers to the fluorenylmethyloxycarbonyl protecting group, commonly used in solid-phase peptide synthesis to protect the amino group of an amino acid. Utilizing Fmoc-4,5-dehydro-l-leucine allows for the controlled incorporation of dhL into peptide chains during synthesis.
Fmoc-4,5-dehydro-l-leucine is a synthetic amino acid derivative that plays a significant role in peptide synthesis. It is characterized by the presence of a double bond between the fourth and fifth carbon atoms in the leucine side chain, which distinguishes it from natural leucine. The compound is typically protected with a fluorenylmethoxycarbonyl (Fmoc) group, which facilitates its use in solid-phase peptide synthesis by providing a means to selectively protect and deprotect amino acids during the synthesis process.
Fmoc-4,5-dehydro-l-leucine can be synthesized from l-leucine through various chemical methods. These processes often involve the introduction of the Fmoc protecting group and the formation of the dehydro structure via specific reaction conditions. The compound is commercially available from various suppliers, including VWR and Chem-Impex, with a typical purity of over 95% .
This compound falls under the category of unnatural amino acids and is classified as a derivative of leucine. Its unique structural features allow it to be utilized in the design of peptides with specific properties and functionalities.
The synthesis of Fmoc-4,5-dehydro-l-leucine generally involves two main stages: the formation of the dehydro structure and the introduction of the Fmoc protecting group.
The purification process often involves extraction techniques to remove unreacted starting materials and by-products, followed by crystallization to achieve high purity .
Fmoc-4,5-dehydro-l-leucine has a molecular formula of and a molecular weight of approximately 351.402 g/mol. The structural representation includes an Fmoc group attached to the nitrogen atom of the amino acid, along with a double bond between carbons four and five in the leucine side chain.
Fmoc-4,5-dehydro-l-leucine can participate in various chemical reactions:
Fmoc-4,5-dehydro-l-leucine functions primarily as a building block in peptide synthesis. Its incorporation into peptide chains allows for the formation of peptides with altered conformational properties and enhanced biological stability.
The mechanism involves:
As an amino acid derivative used in peptide synthesis, its bioavailability is contingent upon the characteristics of the resultant peptides.
Fmoc-4,5-dehydro-l-leucine appears as a white to off-white powder with high solubility in organic solvents like DMF and dimethyl sulfoxide.
Key chemical properties include:
Fmoc-4,5-dehydro-l-leucine is widely used in scientific research for:
This compound's versatility in peptide synthesis underscores its importance in advancing biochemical research and therapeutic applications.
Fmoc-4,5-dehydro-L-leucine (CAS 87720-55-6) is integrated into SPPS protocols as a specialized building block to introduce conformational constraints in peptide sequences. Its structural core features a double bond between C4 and C5, replacing the γ-methyl group of standard leucine with a planar, rigid alkene moiety. This modification reduces rotational freedom, enforcing specific backbone angles (e.g., restricted φ/ψ dihedrals) during chain assembly [1] [9].
Table 1: Key Properties of Fmoc-4,5-dehydro-L-leucine for SPPS
Property | Specification | Relevance to SPPS |
---|---|---|
Molecular Formula | C₂₁H₂₁NO₄ | Molecular weight (351.4 g/mol) impacts resin loading |
Purity | ≥99% (HPLC) | Minimizes side reactions during coupling |
Storage Conditions | 0-8°C | Prevents Fmoc degradation |
Optical Rotation | [α]D²⁴ = -18 ± º (c=1% in DMF) | Confirms stereochemical integrity for chiral induction |
Melting Point | 127-133°C | Indicates crystallinity for handling stability |
Coupling efficiency is comparable to canonical amino acids when using activators like HATU/DIPEA in DMF. However, the alkene’s electron-withdrawing nature slightly reduces nucleophilicity, occasionally requiring extended coupling times (60–90 minutes vs. 30 minutes for Fmoc-Leu-OH) to achieve >99% acylation yields [4] [9]. Post-incorporation, the dehydro residue enhances resistance to enzymatic degradation in bioactive peptides, as demonstrated in studies of ε-lysylcarbonylphenoxyacetic acid derivatives targeting human aldose reductase [9].
The Fmoc group’s base-labile nature enables orthogonal deprotection in schemes combining acid-labile side-chain protectants (e.g., t-butyl, trityl). Standard deblocking uses 20% piperidine/DMF (3 × 3 min), where the dehydro leucine’s alkene remains inert, unlike sulfur-containing residues prone to elimination [3] [10]. Recent advances employ hydrogenolysis under mild acidic conditions for Fmoc removal, preserving electrophilic functionalities like acyloxymethyl ketones (AOMK) in sensitive sequences (e.g., Z-Arg-Lys-AOMK) [5].
Table 2: Orthogonal Deprotection Performance Metrics
Deprotection Method | Conditions | Compatibility with Dehydro Leucine |
---|---|---|
Standard Piperidine | 20% in DMF, 3 × 3 min | High (no side reactions observed) |
DBU-Based Cocktails | 2% DBU/piperidine in DMF | Moderate (risk of aspartimide formation) |
Hydrogenolysis | Pd/C, H₂, mild acid | High (alkene stable under conditions) |
Hydrazine (for ivDde) | 2% in DMF | High (no alkene interference) |
Critically, the Fmoc group’s cleavage generates dibenzofulvene, scavenged by piperidine to prevent alkylation side products. This process remains unaffected by the dehydro leucine’s unsaturation, allowing seamless integration into complex orthogonal strategies like Fmoc/t-Bu or Fmoc/ivDde for branched peptides [3] [10].
Dehydroamino acids impose distinct backbone constraints based on double-bond position:
Table 3: Structural and Functional Comparison of Dehydroamino Acids
Derivative | Double Bond Position | Backbone Effect | Coupling Yield in SPPS |
---|---|---|---|
Fmoc-4,5-dehydro-L-leucine | γ,δ (C4=C5) | Moderate helix induction | 92–95% |
Fmoc-dehydrovaline | β,γ (C2=C3) | Sharp turns; increased chain kinking | 85–88% |
Fmoc-dehydrophenylalanine | β,γ (Cα=Cβ) + aryl | Extended conformations | 90–93% |
Fmoc-dehydroalanine | α,β (C2=N) | Electrophilic for bioconjugation | <80% (due to side reactions) |
The γ,δ-unsaturation in Fmoc-4,5-dehydro-L-leucine uniquely balances rigidity and synthetic tractability. It avoids the nucleophilicity issues of α,β-dehydroalanine (prone to Michael additions) and the steric hindrance of ΔVal. Applications in cancer therapeutics exploit this balance: dehydro leucine-containing peptides exhibit improved target specificity (e.g., kinase inhibitors) by pre-organizing interfacial residues [1] [7] [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9